molecular formula C5H9IO2 B3147360 3-Iodopropyl acetate CAS No. 62116-24-9

3-Iodopropyl acetate

Cat. No. B3147360
CAS RN: 62116-24-9
M. Wt: 228.03 g/mol
InChI Key: LSHRXKHZRVFVOU-UHFFFAOYSA-N
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Description

3-Iodopropyl acetate is a chemical compound with the molecular formula C5H9IO2 . It is also known by other names such as 3-iodo-1-propanol acetate and 1-Propanol, 3-iodo-, acetate .


Molecular Structure Analysis

The molecular structure of this compound consists of 5 carbon atoms, 9 hydrogen atoms, 1 iodine atom, and 2 oxygen atoms . The average mass of the molecule is 228.028 Da and the monoisotopic mass is 227.964722 Da .


Physical And Chemical Properties Analysis

This compound has a density of 1.7±0.0 g/cm3 and a boiling point of 203.8±0.0 °C at 760 mmHg . Its vapour pressure is 0.3±0.0 mmHg at 25°C and it has an enthalpy of vaporization of 44.0±0.0 kJ/mol . The flash point is 77.1±0.0 °C . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 freely rotating bonds .

Relevant Papers One relevant paper titled “Synthesis and characterization of iodopropyl derivatives of adenosine 3” was found . This paper describes the syntheses of two potential cAMP affinity labels, one of which could potentially involve this compound .

Scientific Research Applications

1. Polymer Chemistry

  • Acid-Triggered Degradable Polymers : The 3-iodopropyl acetal moiety, a component of 3-Iodopropyl acetate, has been used in the development of acid-triggered degradable polymers. These polymers exhibit an acid-amplified, sigmoidal degradation rate, making them suitable for applications that require controlled degradation rates (Miller et al., 2019).

2. Material Protection

  • Preservatives for Paint and Coatings : Iodopropynyl derivatives, closely related to this compound, have been extensively researched for their use as preservatives in paint and coatings. These compounds are effective as fungicides, bactericides, and algaecides, enhancing the durability and longevity of paint products (Gruening, 1998).

3. Virtual Process Engineering

  • Meso-Scale Oriented Simulation : The complex chemistry of this compound and its derivatives is an integral part of the research in virtual process engineering, where computer simulations play a crucial role in understanding chemical processes at the meso-scale (Ge et al., 2011).

4. Organic Synthesis

  • Synthesis of Carbamoylacetates : The use of this compound in organic synthesis has been demonstrated in the palladium-catalyzed alcoholysis of 3-iodopropynamides, leading to the selective synthesis of carbamoylacetates. This process is important in the development of various organic compounds (Tang & Guo, 2014).

5. Biotechnology

  • Production of 3-Hydroxypropionic Acid : Research has explored the use of this compound in biotechnological applications, particularly in the efficient conversion of acetate to 3-hydroxypropionic acid using engineered Escherichia coli. This process is significant for the sustainable production of valuable chemicals from renewable resources (Lama et al., 2020).

Mechanism of Action

Target of Action

The primary targets of 3-Iodopropyl acetate are currently not well-defined in the literature. This compound is a derivative of propanol and acetate, suggesting it may interact with enzymes or receptors that process similar compounds. More research is needed to identify specific targets .

Mode of Action

It’s possible that it may act as a substrate for certain enzymes or bind to receptors that recognize similar compounds .

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-studied. As a small molecule, it may be absorbed in the gastrointestinal tract and distributed throughout the body. Its metabolism and excretion would likely involve enzymatic processes and renal clearance, respectively .

Result of Action

It’s possible that it may influence cellular processes related to propanol and acetate metabolism, but this is speculative .

properties

IUPAC Name

3-iodopropyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9IO2/c1-5(7)8-4-2-3-6/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSHRXKHZRVFVOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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